molecular formula C14H13N5O3S B11142485 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide

3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11142485
M. Wt: 331.35 g/mol
InChI Key: WOKSFNFAUDZMDE-SNVBAGLBSA-N
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Description

“3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide” is a complex organic compound that belongs to the class of benzodiazepines and thiadiazoles Benzodiazepines are known for their psychoactive properties, while thiadiazoles are often used in medicinal chemistry for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide” typically involves multiple steps:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-diamine and a keto acid.

    Introduction of the Thiadiazole Moiety: This step involves the reaction of the benzodiazepine intermediate with a thiadiazole derivative under suitable conditions, such as the presence of a dehydrating agent.

    Formation of the Propanamide Linker: The final step involves the coupling of the benzodiazepine-thiadiazole intermediate with a propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine core.

    Reduction: Reduction reactions could be used to modify the thiadiazole moiety.

    Substitution: Various substitution reactions can be performed on the benzodiazepine and thiadiazole rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Due to its benzodiazepine core, the compound may have potential as a therapeutic agent for conditions such as anxiety or epilepsy.

Industry

    Material Science: The compound could be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide” would likely involve interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core may interact with the gamma-aminobutyric acid (GABA) receptor, while the thiadiazole moiety could interact with various enzymes or proteins involved in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic properties.

    Thiadiazole Derivatives: Various thiadiazole derivatives are known for their biological activities.

Uniqueness

The uniqueness of “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide” lies in its combined benzodiazepine and thiadiazole structure, which may confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H13N5O3S

Molecular Weight

331.35 g/mol

IUPAC Name

3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C14H13N5O3S/c20-11(18-14-19-15-7-23-14)6-5-10-13(22)16-9-4-2-1-3-8(9)12(21)17-10/h1-4,7,10H,5-6H2,(H,16,22)(H,17,21)(H,18,19,20)/t10-/m1/s1

InChI Key

WOKSFNFAUDZMDE-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N[C@@H](C(=O)N2)CCC(=O)NC3=NN=CS3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=NN=CS3

Origin of Product

United States

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